5-Bromo-2-(ethylsulfonyl)pyridine
Description
Significance of the Halogenated Pyridine (B92270) Moiety
Halopyridines are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations. nih.gov The position and nature of the halogen influence the reactivity of the pyridine ring. In the case of 5-Bromo-2-(ethylsulfonyl)pyridine, the bromine atom at the 5-position is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal and materials chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. nih.govchemrxiv.org The presence of the electron-withdrawing ethylsulfonyl group at the 2-position can further modulate the reactivity of the C-Br bond, making it a reliable reaction site. The differential reactivity between various halogen substituents is often exploited in synthesis; for example, in 5-bromo-2-fluoropyridine, the fluorine is favored for nucleophilic aromatic substitution while the bromine is preferred for cross-coupling reactions. ossila.com
Significance of the Sulfonylated Pyridine Moiety
The pyridyl sulfone group is recognized as a valuable pharmacophore and a key structural component in a wide array of biologically active molecules. acs.org Compounds containing this moiety have demonstrated diverse therapeutic activities, including anti-inflammatory, antihyperglycemic, and immunosuppressive properties. acs.org The sulfone group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. The introduction of the ethylsulfonyl group at the 2-position of the pyridine ring significantly impacts the electronic nature of the heterocycle, rendering the ring electron-deficient. This electronic modification is crucial for influencing the molecule's reactivity and its potential interactions in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVUUWBNIEEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Strategies for 5 Bromo 2 Ethylsulfonyl Pyridine
De Novo Synthesis Approaches to the Pyridine (B92270) Core Featuring Ethylsulfonyl and Bromo Substituents
De novo synthesis offers the advantage of building the heterocyclic core from acyclic precursors, allowing for the precise installation of functional groups. These methods generally involve cycloaddition or condensation reactions.
Cycloaddition Reactions in the Construction of the Pyridine Ring
Cycloaddition reactions, particularly [4+2] hetero-Diels-Alder reactions, represent a powerful strategy for forming the pyridine ring. baranlab.orgillinois.edu This approach typically involves the reaction of a 1-aza-1,3-diene (containing four atoms of the future ring) with an alkyne or its equivalent (providing the remaining two carbon atoms). baranlab.org
For the specific synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine, a hypothetical cycloaddition could involve an ethylsulfonyl-substituted 1-aza-1,3-diene reacting with a bromo-substituted alkyne. The subsequent aromatization of the initially formed dihydropyridine, often through the elimination of a small molecule, would yield the final product. While versatile, challenges in this approach can include the stability and accessibility of the required substituted diene and dienophile precursors, as well as controlling the regioselectivity of the cycloaddition. illinois.edu
Table 1: Hypothetical [4+2] Cycloaddition Components for this compound
| Component | Required Structural Fragment | Potential Precursor Example |
|---|---|---|
| 1-Aza-1,3-diene | C-N-C-C backbone with an ethylsulfonyl group | 1-(Ethylsulfonyl)-4-amino-1,3-butadiene |
| Dienophile | C-C triple bond with a bromine atom | Bromoacetylene or a synthetic equivalent |
| Conditions | Thermal or Lewis acid catalysis | High temperature, potentially with a Lewis acid like ZnCl₂ to promote reaction and control selectivity. |
Condensation Reactions for Pyridine Scaffolding
Classical condensation reactions provide some of the most established routes to substituted pyridines. acsgcipr.org Methods such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses involve the condensation of carbonyl compounds, enamines, and ammonia (B1221849) or an ammonia source to assemble the pyridine ring. baranlab.orgacsgcipr.org While the Hantzsch synthesis typically produces dihydropyridines that require a subsequent oxidation step, other methods like the Bohlmann-Rahtz reaction can directly yield the aromatic pyridine. acsgcipr.org
A plausible modern condensation approach for this compound could involve a multi-component reaction. For instance, a process for preparing 2,5-disubstituted pyridines has been developed involving the reaction of enamines with β-amino-acrylonitriles, followed by cyclization with a protic acid like hydrobromic acid. google.com Adapting this, one could theoretically condense a β-keto sulfone (e.g., 1-(ethylsulfonyl)propan-2-one) with a bromo-substituted enamine and an ammonia source to construct the desired 2,5-disubstituted pyridine framework.
Table 2: Comparison of General Pyridine Condensation Strategies
| Reaction Name | Key Precursors | Typical Product | Applicability to Target |
|---|---|---|---|
| Hantzsch Synthesis | 2x β-dicarbonyl, Aldehyde, Ammonia | 1,4-Dihydropyridine (requires oxidation) | Possible, but requires specific bromo- and ethylsulfonyl-substituted precursors and an extra oxidation step. acsgcipr.org |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Substituted Pyridine | Feasible if a suitable bromo-substituted enamine and ethylsulfonyl-ethynylketone can be prepared. acsgcipr.org |
| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium acetate | Polysubstituted Pyridine | A versatile method that could potentially be adapted. acsgcipr.org |
| Modern MCR | Enamines, Acrylonitriles | 2,5-Disubstituted Pyridine | Highly relevant for the substitution pattern, with HBr potentially serving as both the cyclization agent and bromide source. google.com |
Functionalization of Pre-existing Pyridine Scaffolds
The most direct and commonly employed strategies for synthesizing this compound involve starting with a pyridine ring that already contains one or both of the required substituents.
Introduction of the Ethylsulfonyl Moiety
This strategy focuses on creating the C-S bond and then establishing the correct oxidation state at the sulfur atom.
A highly practical route to this compound involves the oxidation of its thioether precursor, 5-Bromo-2-(ethylsulfanyl)pyridine. biosynth.com The oxidation of a sulfide (B99878) to a sulfone is a standard and high-yielding transformation in organic chemistry. This two-step process first involves the synthesis of the sulfide followed by its oxidation.
The precursor, 5-Bromo-2-(ethylsulfanyl)pyridine, can be prepared from 2,5-dibromopyridine (B19318) by nucleophilic aromatic substitution, where one of the bromine atoms (typically the more reactive one at the 2-position) is displaced by sodium ethanethiolate.
Once the sulfide is obtained, it is oxidized to the sulfone. A variety of oxidizing agents can accomplish this transformation. A directly analogous procedure is the conversion of 2-bromo-5-phenylthiopyridine to 2-bromo-5-(phenylsulfinyl)pyridine using meta-chloroperoxybenzoic acid (m-CPBA). prepchem.com A second equivalent of the oxidant would complete the oxidation from the sulfoxide (B87167) to the sulfone.
Table 3: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Notes |
|---|---|---|---|
| m-CPBA | Dichloromethane (B109758) (DCM), Chloroform | 0 °C to room temp. | Highly effective; reaction can often be stopped at the sulfoxide stage with one equivalent. prepchem.com |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | Room temp. to reflux | A common, inexpensive reagent, often used with a catalyst. |
| Oxone® | Methanol/Water, Acetonitrile (B52724) | 0 °C to room temp. | A versatile and stable potassium salt (potassium peroxymonosulfate). |
| KMnO₄ | Acetone, Water/Acetic Acid | 0 °C to room temp. | A very strong oxidant; care must be taken to avoid over-oxidation of other functional groups. |
Directly installing the ethylsulfonyl group onto a 5-bromopyridine ring is a more challenging prospect. Direct C-H sulfonylation of pyridines is not a common transformation. However, modern cross-coupling methodologies offer a plausible, albeit indirect, pathway that can be considered "direct" in the sense of forming the C-SO₂R bond in a single step from a C-X bond.
A feasible strategy would employ a palladium- or copper-catalyzed cross-coupling reaction. Starting with 2,5-dibromopyridine, the more reactive C-Br bond at the 2-position can be selectively coupled with a sulfinate salt, such as sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na), to form the C-S bond and install the ethylsulfonyl group directly. This approach avoids the separate oxidation step required in the thioether route. While not explicitly documented for this exact molecule, Suzuki-type couplings of bromopyridines with sulfonyl-containing partners are known. mdpi.com
Table 4: Key Components for a Proposed Cross-Coupling Synthesis
| Component | Role | Example |
|---|---|---|
| Substrate | Pyridine scaffold source | 2,5-Dibromopyridine |
| Sulfinating Agent | Source of the ethylsulfonyl group | Sodium ethanesulfinate |
| Catalyst | Facilitates the C-S bond formation | Pd(PPh₃)₄ or CuI |
| Ligand | Stabilizes and activates the metal catalyst | Triphenylphosphine (for Pd), Phenanthroline (for Cu) |
| Base | Often required for catalyst turnover | K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction medium | Dioxane, Toluene, DMF |
Selective Bromination at the C5 Position of Pyridine
The introduction of a bromine atom at the C5 position of a 2-substituted pyridine ring is a critical step in the synthesis of the target molecule. The electronic nature of the pyridine ring, being electron-deficient, presents challenges for direct electrophilic substitution, often requiring harsh conditions.
Electrophilic Bromination Protocols
Direct electrophilic bromination of pyridine is notoriously difficult and typically proceeds at the 3-position under forcing conditions, such as high temperatures in the presence of oleum. biosynth.comheteroletters.org To achieve selective bromination at the C5 position, the directing influence of a pre-existing substituent at the C2 position is paramount. For instance, the bromination of 2-aminopyridine (B139424) with N-Bromosuccinimide (NBS) in acetonitrile has been shown to yield 2-amino-5-bromopyridine (B118841) with good regioselectivity. chemicalbook.com This intermediate can then be further functionalized.
Another strategy involves the bromination of a pre-functionalized pyridine derivative. For example, the bromination of 2-hydroxypyridine (B17775) can be a viable route, although this often leads to a mixture of products. A more controlled approach is the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine at the desired position. heteroletters.org
| Reagent/Catalyst | Substrate | Product | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | 2-Aminopyridine | 2-Amino-5-bromopyridine | Acetonitrile, 0-5 °C | >20:1 regioselectivity | chemicalbook.com |
| Bromine | 2-Aminopyridine | 2-Amino-5-bromopyridine | Polar protic solvents | Moderate | heteroletters.org |
Halogenation via C-H Activation
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, including pyridines. While specific examples for the direct C-H bromination at the C5 position of a 2-ethylsulfonylpyridine are not prevalent in the literature, the principles of directed C-H functionalization are applicable. chemicalbook.com This approach typically involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond. For pyridines, the nitrogen atom itself can act as a directing group, often favoring functionalization at the C2 or C6 positions. To achieve C5 functionalization, a directing group at a different position would likely be required.
Sequential Functionalization Strategies
Order of Introduction of Bromine and Ethylsulfonyl Groups
A common and effective strategy for the synthesis of this compound involves a two-step sequence starting from a di-substituted pyridine. A highly plausible route commences with a nucleophilic aromatic substitution reaction on a suitable precursor such as 5-bromo-2-fluoropyridine. The fluorine atom at the 2-position is an excellent leaving group for nucleophilic attack by an ethylthiolate source, such as sodium ethanethiolate, to form the intermediate 5-bromo-2-(ethylthio)pyridine (B2384498). ossila.com
The subsequent step is the oxidation of the resulting sulfide to the desired sulfone. This transformation can be readily achieved using a variety of oxidizing agents.
Synthetic Pathway:
Nucleophilic Aromatic Substitution:
Reactants: 5-Bromo-2-fluoropyridine and Sodium ethanethiolate
Product: 5-Bromo-2-(ethylthio)pyridine
Oxidation:
Reactant: 5-Bromo-2-(ethylthio)pyridine
Oxidizing Agents: Urea-hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), Oxone®
Product: this compound
| Oxidizing Agent | Substrate | Product | Conditions | Reference (General Oxidation) |
| Urea-hydrogen peroxide | Sulfides | Sulfones | Solid state or in solution | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfides | Sulfones | Chlorinated solvents | organic-chemistry.org |
| Oxone® (Potassium peroxymonosulfate) | Sulfides | Sulfones | Aqueous or biphasic systems | google.com |
Regioselective Synthesis via Multifunctionalized Precursors
An alternative approach involves starting with a multifunctionalized pyridine precursor where the desired substitution pattern is already established or can be readily achieved. For instance, a synthetic route could be envisioned starting from 2-chloro-5-nitropyridine. The nitro group can be reduced to an amino group, which is then diazotized and subjected to a Sandmeyer reaction to introduce the bromine atom. The chloro group at the 2-position can then be displaced by ethylthiolate, followed by oxidation.
A patent describes a method for preparing 5-bromo-2-methylpyridine (B113479) starting from 5-nitro-2-chloropyridine, which undergoes condensation with diethyl malonate, followed by decarboxylation, reduction of the nitro group, and finally bromination via a Sandmeyer reaction. google.com A similar multi-step sequence could potentially be adapted for the synthesis of this compound.
Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient synthetic methods is a key focus in modern organic chemistry. For the synthesis of this compound, this involves considering factors such as atom economy, the use of less hazardous reagents, and the potential for catalytic processes.
The use of C-H activation, as mentioned earlier, represents a highly atom-economical approach as it avoids the need for pre-functionalized substrates. While still under development for this specific target, it holds significant promise for future sustainable syntheses.
In the oxidation step from 5-bromo-2-(ethylthio)pyridine to the corresponding sulfone, the use of greener oxidizing agents is a key consideration. Urea-hydrogen peroxide is an attractive option as it is a stable, inexpensive, and environmentally benign reagent that produces water as the primary byproduct. organic-chemistry.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic sequence leading to this compound. One of the key catalytic steps is employed in the synthesis of the 2,5-dibromopyridine precursor.
The synthesis often begins with 2-aminopyridine, which undergoes bromination and a subsequent Sandmeyer-type diazotization reaction. In this sequence, the use of a copper salt catalyst is vital for the efficient conversion of the diazonium salt to the bromide. Specifically, cuprous bromide (CuBr) is utilized to catalyze the displacement of the diazonium group with a bromide ion. google.com This method provides a reliable pathway to 2,5-dibromopyridine, overcoming challenges of low yield and long operational paths associated with non-catalytic methods. google.com
Another area where catalysis is pertinent is the final oxidation step. While strong stoichiometric oxidants can be used to convert the intermediate 5-bromo-2-(ethylthio)pyridine to the target sulfone, catalytic oxidation methods offer a greener and more controlled alternative. For instance, systems employing hydrogen peroxide in the presence of a metal catalyst, such as tungstate (B81510) ([WO₄]²⁻) or molybdate (B1676688) ([MoO₄]²⁻), are known to be effective for the oxidation of various substrates, including nitrogen-containing heterocycles. rsc.org Such catalytic systems can provide high yields and minimize the formation of by-products often associated with harsher oxidizing agents.
Solvent and Reagent Selection for Optimized Yields and Purity
Synthesis of 2,5-Dibromopyridine Precursor:
The preparation of 2,5-dibromopyridine from 2-aminopyridine involves several distinct steps where solvent and reagent selection is critical. The initial bromination of 2-aminopyridine is typically carried out in acetic acid, which serves as both a solvent and a medium for the reaction with bromine. orgsyn.org Following the bromination, the diazotization reaction is performed in an aqueous solution of hydrogen bromide. google.comchemicalbook.com The temperature must be carefully controlled, usually between -5 to 15°C, during the addition of sodium nitrite (B80452) to prevent the decomposition of the unstable diazonium salt. google.com
Post-reaction workup involves neutralization with a base, such as sodium hydroxide, to precipitate the product. orgsyn.orgchemicalbook.com The choice of extraction solvent is also important for isolating the product from the aqueous reaction mixture; diethyl ether is commonly employed for this purpose. chemicalbook.com Finally, purification of the crude 2,5-dibromopyridine can be achieved by recrystallization or suspension in a non-polar solvent like heptane (B126788) to remove impurities. chemicalbook.com
Table 1: Reagent and Solvent Selection in the Synthesis of 2,5-Dibromopyridine
| Step | Reagent(s) | Solvent(s) | Purpose |
|---|---|---|---|
| Protection & Bromination | Acetic anhydride, Liquid bromine | Acetic anhydride | Protection of amino group and solvent for bromination |
| Diazotization | 2-Amino-5-bromopyridine, Hydrogen bromide, Sodium nitrite, Cuprous bromide (catalyst) | Water | Formation of diazonium salt and substitution with bromide |
| Work-up & Extraction | Sodium hydroxide, Diethyl ether | Water, Diethyl ether | Neutralization and extraction of the final product |
| Purification | Crude 2,5-dibromopyridine | Heptane | Removal of impurities by suspension/recrystallization |
Interactive Data Table: Synthesis of 2,5-Dibromopyridine
Formation of 5-Bromo-2-(ethylthio)pyridine and Oxidation:
The conversion of 2,5-dibromopyridine to the final product involves two subsequent steps. First, a nucleophilic aromatic substitution reaction is carried out using sodium ethylthiolate (NaSEt). This reaction selectively displaces the more reactive bromide at the 2-position. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is typically chosen to facilitate this type of substitution by solvating the cation and leaving the nucleophile highly reactive.
The final step is the oxidation of the sulfide intermediate, 5-bromo-2-(ethylthio)pyridine, to the sulfone. The choice of oxidizing agent is critical to ensure complete oxidation without affecting other parts of the molecule. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. The reaction is often performed in a chlorinated solvent like dichloromethane or in acetic acid when using hydrogen peroxide. The selection of the oxidant and solvent system directly impacts the reaction time, temperature, and the ease of purification, ultimately determining the purity and yield of the final this compound.
Reactivity Profiles and Transformational Chemistry of 5 Bromo 2 Ethylsulfonyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic aromatic substitution. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the ethylsulfonyl moiety at the C2 position. These groups further deplete the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity. wikipedia.orgmasterorganicchemistry.com
Reactivity of the Bromine Atom at C5
The bromine atom at the C5 position of the pyridine ring is meta to the ring nitrogen. In nucleophilic aromatic substitution reactions on pyridines, attack is strongly favored at the ortho (C2, C6) and para (C4) positions. stackexchange.comstackexchange.comyoutube.com This is because the anionic charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comstackexchange.com
Attack at the C5 position does not allow for this resonance stabilization involving the nitrogen atom. Consequently, direct nucleophilic displacement of the bromine atom at C5 via a traditional SNAr mechanism is generally considered unfavorable compared to reactions at the more activated positions of the pyridine ring.
Displacement of the Ethylsulfonyl Group at C2
The ethylsulfonyl group (-SO₂Et) at the C2 position is a powerful electron-withdrawing group, which strongly activates the pyridine ring for nucleophilic attack. Furthermore, the sulfonyl group itself can function as a competent leaving group in SNAr reactions. Research has shown that 2-sulfonylpyridines and related 2-sulfonylpyrimidines are effective electrophiles that readily react with nucleophiles, particularly soft nucleophiles like thiols. acs.orgsoton.ac.ukacs.org
In these reactions, the nucleophile attacks the C2 carbon, leading to the formation of a stable Meisenheimer intermediate, which is stabilized by both the ring nitrogen and the sulfonyl group. Subsequent elimination of the ethylsulfinate anion yields the substituted product. Studies focusing on the use of 2-sulfonylpyridines as covalent modifiers for cysteine residues in proteins have demonstrated the high reactivity of this position towards SNAr. acs.orgnih.gov Therefore, the ethylsulfonyl group at C2 is a primary site for nucleophilic aromatic substitution on 5-Bromo-2-(ethylsulfonyl)pyridine.
Influence of Substituent Electronic Properties on SNAr Pathways
The regioselectivity of SNAr reactions on this compound is governed by the combined electronic effects of its substituents.
Ethylsulfonyl Group at C2: This group is strongly deactivating and ortho-, para-directing for nucleophilic attack. It significantly lowers the energy of the transition state for nucleophilic addition at the C2, C4, and C6 positions.
Bromine Atom at C5: This substituent has a weaker inductive electron-withdrawing effect and a weak deactivating effect.
Pyridine Nitrogen: The nitrogen atom makes the entire ring electron-deficient, with the most pronounced effect at the C2, C4, and C6 positions. youtube.com
Given these factors, nucleophilic attack will preferentially occur at the positions most activated by the electron-withdrawing groups where the resulting negative charge can be stabilized. The C2 position is highly activated by both the adjacent sulfonyl group and the ring nitrogen, making it a prime target for attack and subsequent displacement of the ethylsulfonyl group. The C6 position is also activated, but lacks a leaving group. The C4 position is activated as well, but to a lesser extent than C2. Direct displacement of the C5-bromo group is electronically disfavored. Thus, the most probable SNAr pathway for this molecule involves the displacement of the ethylsulfonyl group at the C2 position.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org The 5-bromo position of this compound is well-suited for this transformation. The reaction typically involves a catalytic cycle of oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with a boronic acid or ester (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific examples for this compound are not extensively documented in readily available literature, conditions can be inferred from similar reactions with other bromopyridines. nih.govresearchgate.net A variety of aryl- and heteroarylboronic acids can be used to introduce diverse substituents at the C5 position.
| Aryl Halide Substrate (Analogue) | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ | iPrOH/H₂O | 80 | High |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | CM-Phos | KF | Dioxane | 100 | 91 nih.gov |
| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Ethanol/Toluene/H₂O | Reflux | 92.5 wikipedia.org |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 | Moderate-Good |
Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. koreascience.krlibretexts.org This reaction is highly effective for the amination of bromopyridines, providing access to a wide range of N-substituted aminopyridines. The C5-bromo position of this compound can be readily functionalized using this methodology. The reaction is tolerant of a wide variety of primary and secondary amines, including anilines and alkylamines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency. chemspider.comnih.gov
| Aryl Halide Substrate (Analogue) | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 chemspider.com |
| 2-Bromopyridine | Volatile amines (e.g., pyrrolidine) | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good-Excellent nih.gov |
| 2-Benzyloxy-4-bromopyridine | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 150 (Microwave) | 94 koreascience.kr |
| Aryl Sulfamate | Aniline | N-methyl-2-aminobiphenyl palladacycle | PCyp₂ArXyl₂ | NaOtBu | tBuOH/H₂O | 110 | High nih.gov |
Other Metal-Mediated Coupling Reactions (e.g., C-O, C-S, C-N Coupling)
The bromine atom at the C5 position of this compound is susceptible to displacement through various metal-mediated cross-coupling reactions, enabling the formation of carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science.
Palladium and copper-catalyzed reactions are commonly employed for these transformations. For instance, C-N bond formation can be achieved through Buchwald-Hartwig amination, where the pyridine derivative reacts with a wide array of primary and secondary amines in the presence of a palladium catalyst and a suitable base. Similarly, C-O and C-S bond formations can be accomplished by coupling with alcohols, phenols, or thiols, often utilizing copper-based catalysts, which have shown particular efficacy for heteroatom coupling with pyridyl systems. The electron-withdrawing nature of the ethylsulfonyl group can influence the reactivity of the C-Br bond, potentially requiring tailored catalytic systems to achieve optimal yields.
Oxidation and Reduction Chemistry
Controlled Reduction of the Ethylsulfonyl Group
The ethylsulfonyl group in this compound can be selectively reduced to the corresponding ethylsulfinyl or ethylsulfanyl derivatives. This transformation allows for the modulation of the electronic properties of the pyridine ring. Reagents such as dithiothreitol (B142953) (DTT) are known to maintain sulfhydryl (SH) groups in a reduced state and can be employed for the reduction of disulfide bonds in proteins, suggesting their potential applicability for the controlled reduction of the sulfonyl group under specific conditions. biosynth.com The choice of reducing agent and reaction conditions is critical to prevent over-reduction or undesired side reactions involving the pyridine ring or the bromo substituent.
Stability of the Sulfonyl Moiety under Oxidative Conditions
The ethylsulfonyl group is generally stable under a variety of oxidative conditions. This robustness allows for chemical modifications at other positions of the pyridine ring without affecting the sulfonyl moiety. This stability is advantageous in multi-step syntheses where oxidative transformations are required.
C-H Functionalization and Derivatization Adjacent to Pyridine Nitrogen
Direct functionalization of the carbon-hydrogen bonds of the pyridine ring offers an atom-economical approach to introduce new substituents. rsc.org
Directed Ortho-Metalation and Functionalization
The nitrogen atom of the pyridine ring can act as a directing group in ortho-metalation reactions. wikipedia.orgorganic-chemistry.orgbaranlab.org However, the presence of the strongly electron-withdrawing ethylsulfonyl group at the 2-position significantly influences the regioselectivity of this process. In such π-deficient heterocycles, a directing group is often required to facilitate metalation, and nucleophilic attack on the pyridine ring can be a competing reaction. uwindsor.ca The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to promote deprotonation over nucleophilic addition. uwindsor.ca The C-H bond at the C3 position is the most likely site for directed ortho-metalation due to the directing influence of the pyridine nitrogen and the activating effect of the adjacent sulfonyl group. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a range of functional groups.
Halogenation at Unsubstituted Pyridine Positions
The electron-deficient nature of the pyridine ring, further accentuated by the ethylsulfonyl group, makes electrophilic aromatic substitution, such as halogenation, challenging. However, under forcing conditions or with the use of highly reactive halogenating agents, it may be possible to introduce a halogen atom at the remaining unsubstituted positions (C3, C4, or C6). The regioselectivity of such reactions would be governed by the combined electronic effects of the existing substituents. Alternatively, nucleophilic aromatic substitution on a pre-functionalized pyridine, such as a halopyridine, can be a more controlled method for introducing additional substituents. ossila.com
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-Bromo-2-(ethylsulfonyl)pyridine. Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), the SNAr mechanism at an aromatic ring is a multi-step process. byjus.comwikipedia.org The generally accepted mechanism for this compound involves a bimolecular addition-elimination sequence. libretexts.org
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine (C2). This position is rendered highly electrophilic by the cumulative electron-withdrawing effects of the ring nitrogen and, more significantly, the para-oriented ethylsulfonyl group. masterorganicchemistry.com This initial addition step is typically the rate-determining step of the reaction. It leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
The negative charge in this intermediate is delocalized across the pyridine (B92270) ring and, crucially, onto the oxygen atoms of the ethylsulfonyl group, which provides substantial resonance stabilization. libretexts.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the addition step, facilitating the reaction. In the subsequent, faster elimination step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group. youtube.com
Computational studies on analogous substituted heterocycles confirm that the presence of strong electron-withdrawing groups is essential for activating the substrate towards nucleophilic attack. researchgate.net While concerted SNAr mechanisms, where bond formation and bond-breaking occur in a single transition state, have been reported, the significant stabilization of the anionic intermediate in this compound strongly favors the classical stepwise addition-elimination pathway. acs.orgnih.gov
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, represent another cornerstone of the chemistry of this compound. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. The generally accepted catalytic cycle for these transformations involves three key elementary steps:
Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-limiting step in the cycle.
Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. This step requires a base in Suzuki couplings to form an 'ate' complex, which enhances the nucleophilicity of the organoboron species.
Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium(II) complex. This forms the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. diva-portal.org
The efficiency and substrate scope of these cross-coupling reactions are highly dependent on the choice of ligands coordinated to the palladium center. Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. For electron-deficient heteroaromatic halides like this compound, electron-rich and bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition step and prevent catalyst deactivation. nih.govnih.gov
Understanding the Role of the Ethylsulfonyl Group in Directing Reactivity
The ethylsulfonyl (-SO₂Et) group at the C2 position is the dominant activating feature of the molecule. Its powerful electron-withdrawing nature, acting through both inductive (-I) and resonance (-M) effects, profoundly influences the molecule's reactivity in several ways:
Activation for SNAr: As detailed in section 4.1, the ethylsulfonyl group strongly activates the pyridine ring for nucleophilic aromatic substitution. It creates a significant electron deficiency (electrophilicity) at the ortho (C3) and para (C5) positions relative to it. Since the bromine is at the C5 position (para to the sulfone), it is primed for displacement by nucleophiles. The ability of the sulfone to stabilize the negative charge of the Meisenheimer intermediate is paramount to this activation. byjus.commasterorganicchemistry.com
Influence on Cross-Coupling: In palladium-catalyzed cross-coupling reactions at the C5 position, the electron-withdrawing sulfone group makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This can lead to faster reaction rates compared to analogues without such a strongly deactivating group.
Regioselectivity: The electronic properties of the sulfone group, in concert with the pyridine nitrogen, dictate the regioselectivity of reactions. For SNAr, substitution is overwhelmingly favored at the activated C5 position.
Kinetic Analysis of Key Transformation Steps
While specific kinetic data for reactions of this compound is not extensively published, analysis can be extrapolated from studies of similar systems. For SNAr reactions, the rate law is typically second order, being first order in both the aryl halide and the nucleophile, consistent with the bimolecular rate-determining addition step.
Rate = k[Aryl Halide][Nucleophile]
Kinetic studies on analogous systems, such as the reaction of substituted nitrothiophenes with amines, have established linear correlations between the Gibbs free energy of activation and the electrophilicity of the substrate. researchgate.net This implies that the reaction rate is highly sensitive to the electronic nature of the substituents. For this compound, the strong electron-withdrawing capacity of the ethylsulfonyl group would lead to a significantly lower activation energy and a higher rate constant (k) compared to an unsubstituted bromopyridine.
Hammett plots, which correlate reaction rates with substituent constants (σ), are a valuable tool in these analyses. For SNAr reactions, a large positive ρ value is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. nih.gov
Table 1: Illustrative Kinetic Parameters for SNAr Reactions (Note: This table is illustrative, based on general principles of SNAr reactions, as specific data for the target compound is not available in the cited literature.)
| Substrate | Nucleophile | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| 2-Bromopyridine | Piperidine | 1 | High |
| 5-Nitro-2-bromopyridine | Piperidine | ~10⁷ | Moderate |
| This compound | Piperidine | Expected to be very high (>10⁷) | Low |
Computational Chemistry and Theoretical Characterization of 5 Bromo 2 Ethylsulfonyl Pyridine
Transition State Modeling for Reaction Pathways:For any proposed reaction involving 5-Bromo-2-(ethylsulfonyl)pyridine, computational chemists can model the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing crucial information about the reaction's feasibility and rate.
While the methodologies to perform such a comprehensive computational study are well-established, their application to this compound has not been documented in the accessible scientific literature. The absence of such data prevents the creation of a detailed and scientifically accurate article as requested. Future research may yet shed light on the intriguing computational and chemical properties of this compound.
Application As a Synthetic Intermediate in Advanced Chemical Synthesis
Role in the Synthesis of Complex Heterocyclic Systems
The primary application of 5-bromo-2-(ethylsulfonyl)pyridine in advanced synthesis is its role as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is particularly amenable to reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex heterocyclic structures.
The Suzuki-Miyaura reaction, in particular, has been widely employed to couple bromopyridines with various aryl and heteroaryl boronic acids or esters. mdpi.comnih.govnih.gov This methodology provides a powerful and tolerant approach to synthesizing biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and functional materials. mdpi.com For instance, the palladium-catalyzed coupling of a substituted bromopyridine with an arylboronic acid allows for the direct formation of a new C-C bond, yielding a more complex pyridine (B92270) derivative. mdpi.comnih.gov The ethylsulfonyl group in this compound remains intact under these conditions, allowing for its functionality to be carried through into the final product. Research has demonstrated the successful palladium-catalyzed Suzuki coupling of a pyridylsulfone bearing a 5-bromo substituent with p-tolyl boronic acid, yielding the desired biaryl product in good yield. acs.org This highlights the compatibility of the sulfonyl group with typical cross-coupling conditions.
Furthermore, the transformation of bromo-1,2,3-triazines into substituted pyridines and pyrimidines through cross-coupling and subsequent diversification steps underscores the utility of halogenated heterocycles in building more complex nitrogen-containing ring systems. researchgate.netresearchgate.netuzh.ch
| Reaction Type | Catalyst/Reagents | Bond Formed | Relevance |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C | Synthesis of biaryl and heterobiaryl pyridines. mdpi.comnih.gov |
| Orthogonal Palladium-Catalyzed Coupling | Pd(PPh₃)₄ | C-C | Selective reaction at the bromo-position while retaining the sulfonyl group. acs.org |
| Diversification of Triazines | Pd catalyst, Base | C-C, C-N | Demonstrates the conversion of halogenated N-heterocycles into complex pyridines. researchgate.netresearchgate.net |
Utility in the Construction of Multifunctional Molecular Architectures
The distinct reactivity of the bromo and ethylsulfonyl groups makes this compound an excellent substrate for constructing molecules with multiple functional domains. The bromine atom serves as a primary site for modification, typically via cross-coupling, while the ethylsulfonyl group can either be retained as a key structural or electronic element or be transformed in a subsequent step.
This "orthogonal" reactivity is crucial in multi-step syntheses. A synthetic sequence can be designed where the bromopyridine moiety first undergoes a palladium-catalyzed coupling reaction. Following this, the ethylsulfonyl group or another part of the molecule can be modified without affecting the newly formed bond. For example, research on a similar pyridylsulfone demonstrated that after a Suzuki coupling at the bromo-position, a nitrile group elsewhere on the molecule could be hydrolyzed to an amide, or a nitro group could be reduced to an amine, all while the core structure remained intact. acs.org This demonstrates the potential to introduce a variety of functional groups sequentially, leading to highly complex and tailored molecular architectures.
The ethylsulfonyl group itself is a strong electron-withdrawing group, which can influence the regioselectivity of further reactions on the pyridine ring and modify the electronic properties of the final molecule. This feature is particularly useful in the design of molecules for applications in medicinal chemistry and materials science, where precise control over electronic and steric properties is essential.
Precursor for Advanced Organic Materials (e.g., Polymers, Ligands)
The 5-bromopyridine scaffold is a valuable building block for a variety of advanced organic materials. The ability to undergo cross-coupling reactions allows for the incorporation of this unit into polymers, oligomers, and complex ligands for metal catalysis. The resulting materials often exhibit unique photophysical or electronic properties conferred by the pyridine ring.
For example, related di-halogenated pyridines, such as 5-bromo-2-fluoropyridine, are used as building blocks for semiconductor materials in Organic Light Emitting Diodes (OLEDs). ossila.com The bromine atom facilitates C-C bond formation to construct the larger conjugated system, while the pyridine ring itself serves as an electron-deficient component, which is desirable for host materials in OLED devices. ossila.com The ethylsulfonyl group in this compound would further enhance the electron-deficient nature of the pyridine ring, making it a potentially superior building block for such applications.
In the field of coordination chemistry, the pyridine nitrogen provides a strong coordination site for metal ions. By using the bromo position to attach other coordinating groups, bidentate or polydentate ligands can be synthesized. These ligands are critical components of catalysts used in a vast array of chemical transformations. The ethylsulfonyl group can sterically and electronically tune the properties of the metal complex, influencing its catalytic activity and selectivity.
| Material Class | Synthetic Strategy | Role of this compound | Potential Application |
| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki) | Monomer unit | Organic electronics, sensors |
| OLED Materials | Multi-step synthesis via cross-coupling | Electron-deficient building block | Host materials in OLED devices ossila.com |
| Metal Catalysts | Ligand synthesis via cross-coupling | Ligand precursor | Homogeneous catalysis |
Building Block for Agrochemical and Industrial Chemical Synthesis
Substituted pyridines are a prevalent structural motif in a wide range of biologically active compounds, including many commercial agrochemicals such as herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine ring is often critical for biological efficacy.
This compound serves as a key intermediate for accessing novel pyridine derivatives for screening in agrochemical discovery programs. The bromine atom allows for the introduction of diverse substituents through well-established coupling chemistries, enabling the rapid generation of a library of candidate compounds. The ethylsulfonyl group may itself contribute to the biological activity profile or serve to modulate the physical properties of the molecule, such as solubility and metabolic stability. While specific examples for this exact compound are proprietary or less documented in open literature, the general importance of bromopyridines as intermediates is well-established in patent literature for the synthesis of complex molecules in the pharmaceutical and chemical industries. google.comgoogle.com The synthesis of various 5-bromo-2-substituted pyrimidine (B1678525) and pyridine compounds is often aimed at creating intermediates for these sectors. google.comgoogle.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-2-(ethylsulfonyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often begins with brominated pyridine precursors. For example, cross-coupling reactions using 5-bromo-2-iodopyridine with ethylsulfonyl groups under copper or palladium catalysis are common. General Procedure E (as described in antimalarial studies) involves Ullmann-type coupling with aryl ethers, achieving yields >90% under optimized conditions (e.g., 120°C in DMF with K₂CO₃) . Key variables include solvent polarity (DMF preferred for solubility), temperature (80–120°C), and catalyst loading (1–5 mol% Pd/Cu). Column chromatography (petroleum ether/ethyl acetate gradients) is critical for purification .
Q. How is this compound characterized structurally?
- Methodological Answer : Multi-modal characterization is essential:
- NMR : and NMR identify sulfonyl and pyridine protons (e.g., δ 8.21 ppm for pyridine-H in CDCl₃) .
- X-ray Crystallography : Resolves bond lengths (e.g., Br–C: ~1.88 Å) and dihedral angles between pyridine and sulfonyl groups. Crystallization via slow evaporation (petroleum ether/ethyl acetate) produces diffraction-quality crystals .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at 264.96 Da) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency. PdCl₂(dppf) may reduce side reactions in sterically hindered systems .
- Additives : Use Cs₂CO₃ to deprotonate intermediates or TBAB (tetrabutylammonium bromide) to enhance solubility .
- Temperature Gradients : Lower temperatures (60–80°C) minimize decomposition, while higher temperatures (100–120°C) accelerate coupling. Monitor via TLC .
- Table : Yield optimization data from analogous reactions:
| Catalyst | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 80 | DMF | 72 |
| PdCl₂(dppf) | 100 | Toluene | 91 |
Q. What strategies resolve contradictions between experimental crystallographic data and computational models for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with X-ray data. Discrepancies in dihedral angles (>5°) suggest solvent effects or crystal packing forces .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain deviations in unit cell parameters .
- Table : Key bond length comparisons:
| Bond | X-ray (Å) | DFT (Å) |
|---|---|---|
| Br–C2 | 1.885 | 1.901 |
| N1–C5 | 1.337 | 1.342 |
Q. What are the applications of this compound in designing metal catalysts or bioactive molecules?
- Methodological Answer :
- Gold Catalysis : The sulfonyl group stabilizes Au(III) complexes, enhancing catalytic activity in C–H functionalization. Synthesize (N,C)-Au(III) complexes via ligand substitution (e.g., replacing chloride with pyridine) .
- Antimalarial Agents : Incorporate into 4(1H)-quinolone-3-diarylethers. Test in vitro against Plasmodium falciparum (IC₅₀ < 50 nM achievable) .
- Tetrazole Hybrids : React with sodium azide to form tetrazole-pyridine hybrids for antimicrobial screening (MIC: 2–8 µg/mL against E. coli) .
Data Contradiction Analysis
Q. How to address inconsistent NMR spectra of this compound derivatives in different solvents?
- Methodological Answer :
- Solvent Polarity Effects : In DMSO-d₆, sulfonyl groups deshield pyridine protons (Δδ ≈ 0.3 ppm vs. CDCl₃). Confirm via COSY and NOESY to rule out conformational changes .
- Dynamic Exchange : Use variable-temperature NMR (VT-NMR) to detect rotameric equilibria in ethylsulfonyl groups. Peaks broaden at 25°C and resolve at −40°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
